Cas no 1226436-93-6 (2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide)

2-(1H-Indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is a heterocyclic compound featuring an indole core linked to a methoxy-substituted quinoline moiety via an oxoacetamide bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The indole and quinoline frameworks are known for their bioactivity, suggesting potential applications in targeting specific enzymes or receptors. The methoxy group enhances solubility and modulates binding affinity, while the oxoacetamide linker provides structural flexibility for further derivatization. Its well-defined synthetic route and high purity make it suitable for research in kinase inhibition, anticancer studies, and other therapeutic areas requiring precise molecular interactions.
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide structure
1226436-93-6 structure
商品名:2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
CAS番号:1226436-93-6
MF:C20H15N3O3
メガワット:345.351404428482
CID:6003044
PubChem ID:49677613

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide 化学的及び物理的性質

名前と識別子

    • 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
    • VU0528017-1
    • F5893-0192
    • 1226436-93-6
    • AKOS024527393
    • インチ: 1S/C20H15N3O3/c1-26-17-10-9-12-5-4-8-16(18(12)23-17)22-20(25)19(24)14-11-21-15-7-3-2-6-13(14)15/h2-11,21H,1H3,(H,22,25)
    • InChIKey: ZFEQEUMQHLOAMA-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C2C(C=CC=1)=CC=C(OC)N=2)(=O)C(C1C2=C(NC=1)C=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 345.11134135g/mol
  • どういたいしつりょう: 345.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 540
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 84.1Ų

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5893-0192-20μmol
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
20μmol
$79.0 2023-09-09
Life Chemicals
F5893-0192-2μmol
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
2μmol
$57.0 2023-09-09
Life Chemicals
F5893-0192-5μmol
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
5μmol
$63.0 2023-09-09
Life Chemicals
F5893-0192-4mg
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
4mg
$66.0 2023-09-09
Life Chemicals
F5893-0192-5mg
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
5mg
$69.0 2023-09-09
Life Chemicals
F5893-0192-1mg
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
1mg
$54.0 2023-09-09
Life Chemicals
F5893-0192-30mg
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
30mg
$119.0 2023-09-09
Life Chemicals
F5893-0192-2mg
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
2mg
$59.0 2023-09-09
Life Chemicals
F5893-0192-10μmol
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
10μmol
$69.0 2023-09-09
Life Chemicals
F5893-0192-3mg
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
1226436-93-6
3mg
$63.0 2023-09-09

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide 関連文献

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamideに関する追加情報

Comprehensive Overview of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide (CAS No. 1226436-93-6)

The compound 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide (CAS No. 1226436-93-6) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole and quinoline moieties, exhibits promising potential in various applications, including drug discovery and development. Its molecular structure, which combines a 2-oxoacetamide linker with a methoxyquinoline group, makes it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for heterocyclic compounds like 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide has surged due to their versatility in medicinal chemistry. The indole scaffold, in particular, is a common feature in many biologically active molecules, including serotonin and melatonin analogs. This has led to increased searches for "indole derivatives in drug discovery" and "quinoline-based therapeutics," reflecting the growing interest in such compounds.

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide involves multi-step organic reactions, often starting from readily available precursors like indole-3-carboxaldehyde and 8-amino-2-methoxyquinoline. Researchers have optimized these protocols to improve yield and purity, addressing common queries such as "how to synthesize indole-quinoline hybrids" and "best practices for amide bond formation." These topics are frequently discussed in academic forums and patent literature, highlighting the compound's relevance in modern chemistry.

One of the most intriguing aspects of 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is its potential biological activity. Preliminary studies suggest that it may interact with specific enzyme targets or receptor proteins, making it a candidate for further investigation in areas like cancer research and neurodegenerative diseases. Searches for "indole-quinoline compounds in oncology" and "small molecule inhibitors for CNS disorders" align with these research directions.

From a commercial perspective, 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide is available through specialized chemical suppliers, often listed under its CAS number 1226436-93-6. Buyers frequently search for "high-purity indole derivatives" and "custom synthesis of quinoline amides," indicating a robust market for such compounds. Quality control measures, including HPLC analysis and NMR verification, are critical to ensuring the compound meets research-grade standards.

In conclusion, 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide represents a fascinating example of how heterocyclic chemistry continues to drive innovation in life sciences. Its unique structure and potential applications make it a valuable subject for ongoing research, resonating with trending topics like "next-generation drug candidates" and "targeted molecular therapies." As scientific understanding evolves, this compound may well emerge as a key player in addressing unmet medical needs.

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